Ethyl 2-(4-acetyl-1-oxidopyridin-1-ium-2-yl)-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-(4-acetyl-1-oxidopyridin-1-ium-2-yl)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-acetyl-1-oxidopyridin-1-ium-2-yl)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and thiazole rings, followed by their coupling through specific reaction conditions. Common reagents used in these reactions include acetyl chloride, ethyl chloroformate, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and advanced purification techniques like chromatography might be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-acetyl-1-oxidopyridin-1-ium-2-yl)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions can occur at different positions on the ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-acetyl-1-oxidopyridin-1-ium-2-yl)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-acetylpyridin-1-ium-2-yl)-4-methyl-1,3-thiazole-5-carboxylate
- Methyl 2-(4-acetyl-1-oxidopyridin-1-ium-2-yl)-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
This compound stands out due to its specific structural features, such as the presence of both pyridine and thiazole rings, which contribute to its unique chemical and biological properties
Properties
Molecular Formula |
C14H14N2O4S |
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Molecular Weight |
306.34 g/mol |
IUPAC Name |
ethyl 2-(4-acetyl-1-oxidopyridin-1-ium-2-yl)-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H14N2O4S/c1-4-20-14(18)12-8(2)15-13(21-12)11-7-10(9(3)17)5-6-16(11)19/h5-7H,4H2,1-3H3 |
InChI Key |
LHUMRDZLJFEGDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=[N+](C=CC(=C2)C(=O)C)[O-])C |
Origin of Product |
United States |
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